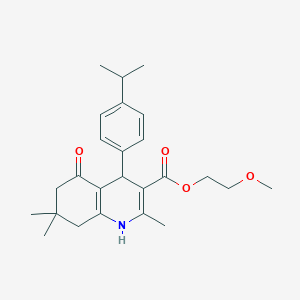

![molecular formula C21H27N5O2 B5501178 1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5501178.png)

1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperazine derivatives have been extensively studied due to their wide range of pharmacological activities, including antipsychotic, antidepressant, anticancer, and anti-inflammatory effects. These compounds play a crucial role in medicinal chemistry as they can be found in numerous drugs with diverse therapeutic uses (Rathi et al., 2016; Begum et al., 2020).

Synthesis Analysis

The synthesis of piperazine derivatives involves various strategies, including the use of chiral sulfinamides for asymmetric synthesis, highlighting the importance of piperazine as a building block for generating structurally diverse and biologically active compounds (Philip et al., 2020).

Molecular Structure Analysis

Piperazine and its analogues have been shown to possess significant anti-TB activity, with the molecular structure of these compounds playing a critical role in their medicinal properties. Structural modifications have led to the development of molecules with potent activity against various strains of Mycobacterium tuberculosis (Girase et al., 2020).

Chemical Reactions and Properties

The reactivity of piperazine derivatives involves N-dealkylation, a common metabolic pathway for arylpiperazine derivatives, which is crucial for understanding the disposition and metabolism of these compounds (Caccia, 2007).

Physical Properties Analysis

Analyzing the physical properties of piperazine derivatives, such as solubility and stability, is essential for the development of new pharmacologically active compounds. These properties are influenced by the molecular structure and substitution patterns on the piperazine ring (Chopra et al., 2023).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including their antioxidative activity, are a subject of interest due to the potential therapeutic applications of these compounds. The piperazine ring has been found to enhance the antioxidant activity when attached to various heterocyclic rings (Begum et al., 2020).

Applications De Recherche Scientifique

Dopamine Receptor Partial Agonists

1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide and similar compounds have been found to have applications as dopamine receptor partial agonists. These compounds, particularly those with a pyrazolo[1,5-a]pyridine heterocyclic appendage, demonstrate high affinity for dopamine D2 receptors and favor the activation of G proteins over β-arrestin recruitment. This property suggests potential therapeutic applications, such as in antipsychotic activity (Möller et al., 2017).

Synthesis of Piperazine Derivatives

The chemical is also relevant in the synthesis of piperazine derivatives. Research has shown that the treatment of certain piperidinium compounds with primary amines and excess formaldehyde can produce novel carboxamides, indicating the utility of the chemical in synthetic chemistry (Dotsenko et al., 2012).

Antimicrobial Activities

Compounds similar to 1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide have been studied for their potential antimicrobial activities. Novel triazole derivatives, for instance, have been synthesized and shown to possess good or moderate activities against various microorganisms (Bektaş et al., 2010).

Synthesis of Polyamides

The chemical is also useful in the synthesis of polyamides containing various organic compounds. For example, polyamides containing uracil and adenine as side groups have been synthesized through reactions involving similar chemical structures (Hattori & Kinoshita, 1979).

Propriétés

IUPAC Name |

1-amino-N-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]methyl]cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c1-28-18-7-3-2-6-17(18)25-11-13-26(14-12-25)19-16(5-4-10-23-19)15-24-20(27)21(22)8-9-21/h2-7,10H,8-9,11-15,22H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXODKUDXRAWAGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CNC(=O)C4(CC4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)

![4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide](/img/structure/B5501111.png)

![N-({1-[(2-isopropylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)pyridine-2-carboxamide](/img/structure/B5501125.png)

![1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5501133.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5501154.png)

![4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide](/img/structure/B5501159.png)

![7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5501164.png)

![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501170.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5501180.png)